Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid
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Overview
Description
Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid, also known as norbornane-2,2-dicarboxylic acid, is a bicyclic compound with a unique structure that consists of a cyclohexane ring with a methylene bridge in the 1,4-position. This compound is a derivative of norbornane and is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid typically involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. The reaction is carried out using an aluminum-nickel alloy catalyst at a temperature range of 15-40°C and atmospheric pressure . This method yields a high purity product with a yield of over 98%.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of this compound. These products have various applications in chemical synthesis and material science.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug design.
Industry: The compound is used in the production of polymers and other materials due to its stability and rigidity
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: A bicyclic compound with two double bonds.
Uniqueness
Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
62821-26-5 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
BWWABJCTNYPMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)C(=O)O |
Origin of Product |
United States |
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